(1R)-trans-γ-Cyhalothrin
Description
Properties
CAS No. |
76703-66-7 |
|---|---|
Molecular Formula |
C₂₃H₁₉ClF₃NO₃ |
Molecular Weight |
449.85 |
Synonyms |
(1R,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3β(Z)]]-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propenyl]-2,2-dimethyl-cyclopropanecarboxylic Acid (S)-cyano( |
Origin of Product |
United States |
Stereoselective Synthesis and Isolation of 1r Trans γ Cyhalothrin
Advanced Synthetic Methodologies for Enantiospecific Production
The enantiospecific production of (1R)-trans-γ-Cyhalothrin hinges on the synthesis of key chiral building blocks. A primary strategy involves the esterification of the optically active acid, (1R)-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid, with an optically active cyanohydrin. google.com However, the high cost of the optically active cyanohydrin has driven the exploration of alternative, more economical industrial-scale methods. google.com
One innovative approach combines the esterification and epimerization steps into a "one-pot" process. google.com This method reacts the acid chloride of the (1R)-cis-Z acid with 3-phenoxybenzaldehyde (B142659) and a cyanide source. google.comevitachem.com This initially forms a diastereoisomeric mixture of the 1R cyhalothrin (B162358) isomers. google.com
Chemo-enzymatic processes also offer a practical route to essential chiral intermediates. For instance, optically active (1R,cis)-2-(2,2-dihaloethenyl)-3,3-dimethylcyclopropane carboxylic acids can be prepared from a racemic acetate. acs.org This process utilizes a lipase-catalyzed kinetic resolution to obtain the desired enantiopure intermediate with a high optical yield exceeding 99% enantiomeric excess (ee). acs.org
Role of Chiral Catalysis and Intermediates in Stereochemical Control
Chiral catalysts are instrumental in dictating the stereochemical outcome of the synthesis. Asymmetric synthesis, while often requiring expensive catalysts, is a powerful tool for producing enantiomerically pure compounds. weedturf.org Organocatalysis, for example, can be employed in key asymmetric steps, such as the Mannich reaction, to establish desired stereocenters. rsc.org
The stereochemical integrity of the intermediates is paramount. The synthesis of this compound relies on starting materials with the correct absolute stereochemistry. For instance, the (1R) configuration on the cyclopropane (B1198618) ring is essential for high insecticidal activity. researchgate.net Similarly, for Type II pyrethroids like γ-cyhalothrin, the (S)-configuration at the α-cyano group of the alcohol moiety is critical for potency. coresta.orgresearchgate.net
The strategic use of chiral building blocks derived from biomass is an emerging and promising approach for producing enantiomerically pure pesticides. weedturf.org These natural feedstocks can provide access to chiral synthons, potentially reducing the reliance on costly and complex resolution processes. weedturf.org
Strategies for Enhancing Isomeric Purity in Manufacturing Processes
Several strategies are employed to enhance the isomeric purity of γ-cyhalothrin during manufacturing. One key technique is crystallization-induced epimerization. In the "one-pot" synthesis, the reaction conditions are controlled to facilitate the crystallization of the least soluble diastereoisomer, which is the desired γ-cyhalothrin. google.com This selective crystallization effectively shifts the equilibrium of the epimerizing diastereoisomeric mixture towards the desired product. google.com
The process involves careful control of temperature, typically between -20°C and 50°C, and the potential use of a seed crystal to initiate crystallization. google.com The slurry containing the crystallized product can then be filtered to recover the high-purity γ-cyhalothrin. google.com A patent for this process reports achieving a diastereomeric ratio of 95:5 in favor of the desired isomer. google.com
Furthermore, analytical methods are crucial for verifying and controlling isomeric purity. High-performance liquid chromatography (HPLC) using chiral columns is a standard technique for separating and quantifying stereoisomers. acs.org The development of sensitive, enantioselective analytical methods, such as chiral LC-MS/MS, allows for the precise quantification of the toxicologically significant γ-cyhalothrin isomer, ensuring the quality and efficacy of the final product. eurl-pesticides.eueurl-pesticides.eu
Interactive Data Table: Key Intermediates and Reagents
| Compound Name | Role in Synthesis |
| (1R)-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid | Key chiral acid intermediate |
| (S)-α-cyano-3-phenoxybenzyl alcohol | Optically active alcohol moiety |
| 3-Phenoxybenzaldehyde | Precursor to the alcohol moiety |
| Lipase | Biocatalyst for kinetic resolution |
| (S)-BINOL | Organocatalyst for asymmetric reactions |
Interactive Data Table: Process Parameters for Purity Enhancement
| Parameter | Typical Range | Purpose |
| Epimerization Temperature | -20°C to 50°C | Control crystallization and reaction rate |
| Seeding | Optional | Initiate crystallization of the desired isomer |
| Solvent System | Varies | Affects solubility and crystallization |
| pH Adjustment | Acid addition | Arrests the epimerization reaction |
Molecular Mechanism of Insecticidal Action of 1r Trans γ Cyhalothrin
Interactions with Voltage-Gated Sodium Channels in Insect Nervous Systems
The primary molecular target of (1R)-trans-γ-Cyhalothrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects. nih.govnih.gov These channels are crucial for the initiation and propagation of action potentials, the electrical signals that underpin nervous system function. nih.gov this compound exerts its effect by binding to the alpha-subunit of these channels. sci-hub.se
This binding modifies the gating kinetics of the sodium channels, specifically by slowing both their activation and, more significantly, their inactivation. nih.gov This disruption prevents the channels from closing in a timely manner after an action potential, leading to a persistent influx of sodium ions. wikipedia.org This prolonged sodium current is the foundational event that triggers the cascade of neurotoxic effects. sci-hub.se
Research has identified two distinct pyrethroid receptor sites on the insect sodium channel, designated as PyR1 and PyR2, and it is believed that the simultaneous binding of pyrethroids to both sites is necessary for the most effective insecticidal action. acs.org The high affinity of this compound for these sites contributes to its potent insecticidal properties.
Neurophysiological Basis of Axonic Excitotoxicity
The sustained influx of sodium ions induced by this compound leads to a prolonged depolarization of the nerve membrane. sci-hub.se This persistent state of excitation prevents the neuron from repolarizing, thereby inhibiting the generation of subsequent normal action potentials and leading to a condition known as axonic excitotoxicity. wikipedia.org
From a neurophysiological perspective, this manifests as initial hyperexcitability of the nervous system, characterized by repetitive and spontaneous nerve discharges. sci-hub.seresearchgate.net This uncontrolled firing of neurons overwhelms the insect's nervous system, leading to tremors, paralysis, and ultimately, death. sci-hub.se The prolonged depolarization can also lead to a conduction block in the nerves. sci-hub.se The distinct toxicological syndromes observed with different pyrethroids (Type I and Type II) are related to the duration of this membrane depolarization, with Type II pyrethroids like those containing an α-cyano group, such as γ-cyhalothrin, typically causing a longer-lasting depolarization. researchgate.net
Comparative Molecular Binding and Efficacy Among Cyhalothrin (B162358) Isomers
Cyhalothrin is a chiral molecule with multiple stereoisomers, not all of which possess the same level of insecticidal activity. The insecticidal potency is highly dependent on the stereochemistry of the molecule, with the (1R) configuration being the most active. acs.org this compound is a single, resolved isomer of cyhalothrin. federalregister.gov
In contrast, lambda-cyhalothrin (B1674341) is a racemic mixture of two isomers, one of which is the active gamma-cyhalothrin (B44037). federalregister.govnih.gov Consequently, this compound is considered a more refined and potent form of the insecticide because the less active and inactive isomers have been removed. federalregister.gov
This increased efficacy is a direct result of its stereospecific interaction with the voltage-gated sodium channels. The (1R)-trans configuration allows for a more precise and stable binding to the receptor sites on the sodium channel, leading to a more profound and prolonged disruption of channel function compared to its other isomeric forms. acs.org This enhanced binding affinity means that a lower concentration of this compound is required to achieve the same level of insect control as lambda-cyhalothrin. federalregister.govnih.gov
Table 1: Comparative Toxicity of Cyhalothrin Isomers
| Compound | Composition | Relative Efficacy |
| This compound | Single active isomer | High |
| Lambda-cyhalothrin | Racemic mixture of two isomers | Moderate |
| Cyhalothrin | Mixture of multiple isomers | Lower |
Biological Efficacy and Selectivity of 1r Trans γ Cyhalothrin Against Target Pest Species
Spectrum of Insecticidal Activity Across Arthropod Orders
(1R)-trans-γ-Cyhalothrin is a broad-spectrum insecticide used to control chewing and sucking pests in agricultural, public health, and animal health contexts. herts.ac.ukwho.int Its applications cover a wide range of crops, including cotton, cereals, corn, oilseed rape, potatoes, and vegetables. wikipedia.orgherts.ac.uk The compound is effective against various life stages of pests, exhibiting adulticidal, ovicidal, and notably, strong larvicidal properties. who.int
The insecticidal activity of this compound extends across several major arthropod orders. Research and field use have demonstrated its effectiveness against pests such as the aster leafhopper, the brown marmorated stink bug, and various species of aphids (Order Hemiptera). journals.org.gebioone.orgmdpi.com It is also used to control Lepidopteran pests like the cabbage looper and moth larvae. oup.comepa.gov In the order Coleoptera, it is effective against various beetles, including darkling beetles. epa.gov Furthermore, it is employed to manage public and animal health pests from the orders Diptera (e.g., mosquitoes, face flies, stable flies), Siphonaptera (fleas), Blattodea (cockroaches), and the order Ixodida (ticks). epa.govpomais.com
Table 1: Spectrum of this compound Activity Across Arthropod Orders
Dose-Response Dynamics and Relative Potency Compared to Other Pyrethroids
The insecticidal efficacy of this compound is intrinsically linked to its stereochemistry. Cyhalothrin (B162358) has multiple isomers, but the insecticidal activity is primarily due to the (1R) absolute stereochemistry. wikipedia.org this compound, being a single, highly active isomer, is considered a refined form of lambda-cyhalothrin (B1674341), which is a mix of two isomers. fmc.com
Table 2: Relative Potency Comparison of Cyhalothrin Isomers
Factors Influencing In Vivo Efficacy under Experimental Conditions
Several factors can influence the in vivo efficacy of this compound under experimental and field conditions. These variables can alter the insecticide's performance, persistence, and interaction with the target pest.
Molecular Structure and Isomer Selectivity : The specific three-dimensional shape and stereochemistry of a pyrethroid molecule are paramount to its biological activity. hep.com.cn this compound's high potency is a direct result of its specific isomeric form, which has been purified to remove less active or inactive isomers found in cyhalothrin and lambda-cyhalothrin. fmc.com
Formulation Technology : The way the active ingredient is formulated significantly impacts its performance. For example, microcapsule suspension formulations can provide both rapid knockdown of pests and extended residual control. fmc.com This technology can also enhance stability, offering better rain-fastness and temperature tolerance. fmc.com
Environmental Conditions : Abiotic factors play a critical role in the effectiveness of pyrethroids. microbe-investigations.com Temperature can have a notable effect; some pyrethroids exhibit a negative temperature coefficient, meaning they are more toxic at lower temperatures. oup.com High temperatures and exposure to sunlight can accelerate the degradation of the active ingredient, potentially reducing its persistence. microbe-investigations.com
Target Species and Life Stage : The susceptibility to an insecticide varies among different pest species and their developmental stages. microbe-investigations.com this compound's effectiveness has been noted against adults, eggs, and larvae, with particularly high efficacy against the larval stage. who.int
Application Surface : The nature of the surface onto which the insecticide is applied can affect its availability and efficacy. Porous surfaces, such as mud or soil, may absorb the chemical, reducing the amount available to come into contact with the target pest. microbe-investigations.comird.fr In contrast, non-porous surfaces tend to allow for better contact and more consistent results. microbe-investigations.com
Insect Resistance : The development of resistance in target pest populations is a significant factor that can diminish an insecticide's efficacy. irac-online.org Resistance can occur through several mechanisms, including enhanced metabolism (where the insect detoxifies the chemical more rapidly), modification of the insecticide's target site in the nervous system, or reduced penetration of the insecticide through the insect's cuticle. irac-online.org
Insecticide Resistance Mechanisms and Management Strategies in Response to 1r Trans γ Cyhalothrin
Biochemical Detoxification Pathways
One of the primary ways insects develop resistance to (1R)-trans-γ-Cyhalothrin is by enhancing their ability to metabolize the insecticide into less toxic compounds. This process, known as biochemical detoxification, involves several key enzyme families.
Role of Cytochrome P450 Monooxygenases in Metabolism-Based Resistance
Cytochrome P450 monooxygenases (P450s) are a versatile group of enzymes that play a crucial role in the oxidative detoxification of a wide range of foreign compounds, including pyrethroids. nih.govresearchgate.net In resistant insect populations, the overexpression of specific P450 genes is a common finding. pnas.orggithub.io For instance, studies in the major malaria vector Anopheles funestus have identified the overexpression of cytochrome P450 genes, such as CYP6P9a, CYP6P9b, and CYP6M7, as the main driver of pyrethroid resistance. pnas.org Similarly, research on the Mediterranean fruit fly, Ceratitis capitata, has functionally validated that the P450 enzyme CYP6A51 can metabolize λ-cyhalothrin, a closely related pyrethroid. cabidigitallibrary.org The addition of piperonyl butoxide (PBO), a known inhibitor of P450s, can often synergize the effect of pyrethroids in resistant populations, further confirming the role of these enzymes in detoxification. nih.gov
Contribution of Esterases and Glutathione (B108866) S-Transferases to Resistance Phenotypes
Besides P450s, esterases and glutathione S-transferases (GSTs) are also significant contributors to pyrethroid resistance. Esterases can hydrolyze the ester bond present in many pyrethroids, rendering them inactive. researchgate.net Elevated esterase activity has been observed in pyrethroid-resistant populations of various insect species, including the western flower thrips, Frankliniella occidentalis, and the tick Rhipicephalus microplus. researchgate.netnih.gov
Glutathione S-transferases are primarily involved in the detoxification of insecticides through conjugation reactions and by mitigating oxidative stress induced by insecticide exposure. portlandpress.comnih.gov Studies on the brown planthopper, Nilaparvata lugens, have shown that elevated GST activity confers resistance to λ-cyhalothrin by protecting the insect from oxidative damage. portlandpress.comnih.gov In some cases, GSTs may also contribute to resistance by sequestering the insecticide. researchgate.net The involvement of both esterases and GSTs in pyrethroid resistance has been documented in several pests, including the cotton bollworm, Helicoverpa armigera. ird.fr
Table 1: Key Detoxification Enzymes in Pyrethroid Resistance
| Enzyme Family | Mechanism of Action | Examples of Implicated Genes/Enzymes |
| Cytochrome P450 Monooxygenases (P450s) | Oxidative metabolism of the insecticide. | CYP6P9a, CYP6P9b, CYP6M7 (Anopheles funestus), CYP6A51 (Ceratitis capitata), CYP4G16 (Anopheles arabiensis). pnas.orgcabidigitallibrary.orgnih.gov |
| Esterases | Hydrolysis of the insecticide's ester bond. | Elevated α- and β-esterase activity (Rhipicephalus microplus). nih.gov |
| Glutathione S-Transferases (GSTs) | Conjugation and reduction of oxidative stress. | Elevated GST activity (Nilaparvata lugens, Frankliniella occidentalis). researchgate.netportlandpress.comnih.gov |
Target-Site Insensitivity: Voltage-Gated Sodium Channel Mutations (kdr and super-kdr)
The primary target site for pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.govresearchgate.net Pyrethroids bind to these channels, keeping them open and causing persistent nerve excitation, which leads to paralysis and death. plos.org Resistance can arise from mutations in the para-homologous sodium channel gene that reduce the binding affinity of the insecticide. ucanr.edu
The most well-characterized of these mutations is known as knockdown resistance (kdr). The classic kdr mutation involves a single amino acid substitution (L1014F) in the VGSC. plos.orgmdpi.com A second mutation, often occurring in conjunction with the kdr mutation, is termed super-kdr (M918T), which can confer even higher levels of resistance. plos.orgresearchgate.net These mutations have been identified in a wide range of insect pests, including the house fly (Musca domestica) and the tropical bed bug (Cimex hemipterus). plos.orgnih.gov The presence of kdr and super-kdr mutations can significantly reduce the efficacy of pyrethroids. nih.gov
Genetic and Molecular Basis of Resistance Development
The development of insecticide resistance is an evolutionary process driven by the selection pressure exerted by the insecticide on a pest population. The genetic basis of this resistance can be complex, often involving multiple genes and mechanisms. nih.gov Resistance can arise from single-gene mutations, such as the kdr mutation, or through changes in gene expression, leading to the overexpression of detoxification enzymes. github.ioplos.org
Gene amplification, where the copy number of a gene involved in detoxification is increased, is another mechanism that can lead to higher levels of enzyme production and enhanced resistance. github.io For example, increased expression of genes like Cyp6m2, Cyp6p3, and Gste2 in Anopheles gambiae has been shown to confer resistance to multiple insecticide classes. github.io The genetic changes that lead to increased expression of metabolic resistance genes can include copy number variations. github.io
Characterization of Cross-Resistance Patterns within Pyrethroid Chemistry
A significant concern in insecticide resistance is the phenomenon of cross-resistance, where resistance to one insecticide confers resistance to other, often chemically related, insecticides. irac-online.org Due to their similar mode of action, insects resistant to one pyrethroid are often resistant to others in the same class (Group 3A insecticides). irac-online.org For example, populations of the lesser mealworm, Alphitobius diaperinus, resistant to cyfluthrin (B156107) also showed reduced susceptibility to gamma-cyhalothrin (B44037). nih.govresearchgate.net
However, the patterns of cross-resistance can be variable. Studies on the annual bluegrass weevil, Listronotus maculicollis, have shown that populations with high levels of resistance to the pyrethroids bifenthrin (B131952) and λ-cyhalothrin also exhibited decreased toxicity to insecticides from other chemical classes, including organophosphates, spinosyns, neonicotinoids, and oxadiazines. nih.gov This highlights the complexity of resistance mechanisms and the importance of understanding cross-resistance patterns for effective resistance management.
Integrated Pest Management (IPM) Strategies for Resistance Mitigation
To combat the development and spread of insecticide resistance, Integrated Pest Management (IPM) strategies are essential. nih.govcroplife.org.au IPM aims to minimize the selection pressure for resistance by incorporating multiple control tactics. grdc.com.au
Key components of an IPM program for mitigating resistance to this compound include:
Monitoring: Regular monitoring of pest populations and their susceptibility to insecticides is crucial for early detection of resistance. cottonaustralia.com.au
Rotation of Insecticides: The cornerstone of resistance management is the rotation of insecticides with different modes of action (MoA). grdc.com.aucroplife.org.au This prevents successive generations of a pest from being exposed to the same selection pressure.
Use of Synergists: In cases where metabolic resistance is prevalent, the use of synergists like piperonyl butoxide (PBO) can help restore the efficacy of pyrethroids by inhibiting detoxification enzymes. github.io
Cultural and Biological Controls: Incorporating non-chemical control methods, such as crop rotation, sanitation, and the use of natural enemies, can reduce reliance on insecticides and decrease selection pressure. croplife.org.au
Judicious Use: Insecticides should only be applied when pest populations reach economic thresholds, and at the recommended rates, to avoid unnecessary selection pressure. cottonaustralia.com.au
By implementing these strategies, it is possible to slow the evolution of resistance and prolong the effectiveness of valuable insecticides like this compound. epa.gov
Environmental Fate and Ecotoxicological Impact of 1r Trans γ Cyhalothrin on Non Human Organisms
Environmental Degradation Pathways and Kinetics
The breakdown of (1R)-trans-γ-Cyhalothrin in the environment is a critical factor in determining its potential for exposure and effect on non-target organisms. The rate and nature of this degradation are dependent on specific environmental conditions.
Hydrolysis is a key chemical degradation pathway for this compound, particularly in aqueous environments. The rate of this process is highly sensitive to pH. The compound is relatively stable under acidic to neutral conditions but degrades rapidly in alkaline environments. herts.ac.ukregulations.govwho.int At a temperature of 20°C, the hydrolytic half-life (DT₅₀) is 136 days at pH 7, while it decreases dramatically to just 1.1 days at pH 9. herts.ac.uk The compound is considered stable at pH 5. herts.ac.uk
The primary mechanism of hydrolytic degradation is the cleavage of the ester bond. who.intregulations.gov This process yields two principal types of metabolites: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl moiety. For the broader cyhalothrin (B162358) group, major degradation products identified include 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzoic acid. who.int
Table 1: Hydrolytic Degradation of γ-Cyhalothrin
| pH | Temperature (°C) | Half-life (DT₅₀) | Stability |
|---|---|---|---|
| 5 | 20 | - | Stable |
| 7 | 20 | 136 days | Persistent |
| 9 | 20 | 1.1 days | Non-persistent |
Data sourced from University of Hertfordshire (2023). herts.ac.uk
Photodegradation, or the breakdown of the molecule by sunlight, is another significant dissipation pathway. evitachem.comcymitquimica.com In aquatic systems, this compound undergoes photolysis with a reported half-life of approximately 13 environmental days. regulations.gov However, other studies on the parent compound, cyhalothrin, have shown minimal aqueous photolysis, suggesting that the specific conditions greatly influence the rate of transformation. nih.gov On soil surfaces, the compound is considered more stable to photolytic degradation. regulations.gov
Microbial action is a crucial route for the biotransformation of this compound in both soil and water. Various aerobic soil metabolism studies indicate that the compound biodegrades at a moderate rate, with half-lives typically ranging from 28 to 61 days. regulations.gov In aerobic aquatic environments, the degradation half-life is in the range of 21 to 53 days. regulations.gov
Specific microorganisms have been identified for their capacity to degrade this insecticide. Fungi isolated from a Brazilian cave, including Aspergillus ustus CBMAI 1894, Talaromyces brunneus CBMAI 1895, and Aspergillus sp. CBMAI 1926, have demonstrated the ability to biodegrade gamma-cyhalothrin (B44037). scielo.brscielo.br In one study, A. ustus achieved a 50% biodegradation of the compound over 21 days. scielo.brscielo.br Research on lambda-cyhalothrin (B1674341) has shown that bacterial consortia, such as those containing Bacillus species, can preferentially biodegrade the (1R,3R,αS)-enantiomer, which is gamma-cyhalothrin. nih.gov The major biodegradation metabolite identified in this process was 3-phenoxybenzoic acid, confirming the cleavage of the ester linkage by microbial enzymes. nih.gov
Table 2: Aerobic Degradation Half-lives of γ-Cyhalothrin
| Environment | Half-life (DT₅₀) Range | Persistence Level |
|---|---|---|
| Soil | 28 - 61 days | Moderately Persistent |
| Aquatic System | 21 - 53 days | Moderately Persistent |
Data sourced from U.S. EPA (2010). regulations.gov
Photolytic Transformation in Aquatic and Terrestrial Environments
Environmental Persistence and Mobility in Diverse Compartments
The persistence and movement of this compound in the environment are governed by its physical and chemical properties, primarily its low water solubility and high affinity for organic matter and soil particles. herts.ac.ukcymitquimica.com
This compound exhibits strong adsorption to soil particles, which severely limits its mobility and potential for leaching into groundwater. herts.ac.ukwho.int The soil adsorption coefficient (Kd) for gamma-cyhalothrin has been measured at an average of 622 L/kg in soils with low organic content, indicating significant binding. mst.dk For the parent compound cyhalothrin, the organic carbon-normalized sorption coefficient (Koc) is reported to be very high, in the range of >80,000 to 182,000, which classifies it as immobile in soil. nih.gov Due to this strong binding, residues of the related lambda-cyhalothrin have been shown to remain in the top layer (0-5 cm) of soil columns, confirming its low leaching potential. regulations.gov The typical aerobic soil degradation half-life (DT₅₀) is around 27 days. herts.ac.uk
In aquatic environments, this compound's low water solubility and high lipophilicity (log Kow of 4.96) cause it to rapidly partition from the water column to suspended sediment, organic matter, and benthic sediments. mst.dkregulations.govresearchgate.net This process leads to its accumulation in the sediment phase, with a reported water-sediment system DT₅₀ of 34.5 days. herts.ac.uk The primary mode of transport in aquatic systems is not in the dissolved phase but rather through the movement of contaminated soil particles via erosion and runoff into water bodies. regulations.gov Due to its properties, the compound is considered highly bioaccumulative, with a bioconcentration factor (BCF) reported to be around 4,600 in fish for the lambda- and gamma-cyhalothrin isomers. regulations.gov
Table 3: Key Environmental Fate Properties of γ-Cyhalothrin
| Property | Value | Interpretation | Source |
|---|---|---|---|
| Soil Aerobic Metabolism DT₅₀ | 26.8 days | Non-persistent | herts.ac.uk |
| Water-Sediment System DT₅₀ | 34.5 days | Moderately Persistent | herts.ac.uk |
| Soil Adsorption (Kd) | ~622 L/kg | Moderate to High Adsorption | mst.dk |
| Log Kow | 4.96 | High Lipophilicity | mst.dk |
| Bioconcentration Factor (BCF) | ~4,600 | High Bioaccumulation Potential | regulations.gov |
Volatilization and Atmospheric Distribution Considerations
This compound, a key active isomer of the pyrethroid insecticide lambda-cyhalothrin, possesses physical and chemical properties that influence its movement and distribution in the atmosphere. wikipedia.orgherts.ac.uk Gamma-cyhalothrin is described as being volatile, although it has a low aqueous solubility. herts.ac.uk Due to its low water solubility and tendency to bind to soil, it has a low potential to contaminate groundwater. wikipedia.org
Ecotoxicity to Non-Target Organisms
Gamma-cyhalothrin is recognized for its high toxicity to a wide range of non-target organisms, a characteristic common to pyrethroid insecticides. herts.ac.ukun.orgpops.int Regulatory bodies and scientific studies consistently highlight its potent effects on aquatic life and beneficial insects. regulations.govpops.intpops.int
This compound demonstrates very high toxicity to both fish and aquatic invertebrates. regulations.govpops.intpops.int This high level of aquatic toxicity is a defining feature of its ecotoxicological profile. herts.ac.ukun.orgpops.int
Studies have established specific toxicity values for various aquatic species. For gamma-cyhalothrin, 96-hour median lethal concentration (LC50) values for fish range from 0.029 µg/L in bluegill sunfish to 0.19 µg/L for rainbow trout. regulations.gov Aquatic invertebrates are even more sensitive. who.int For instance, the 96-hour median effective concentration (EC50) for the invertebrate Chaoborus obscuripes was found to be 3.8 ng/L. researchgate.net The high toxicity of gamma-cyhalothrin is further emphasized by its classification as an EU-GHS aquatic acute and chronic category 1 substance. un.orgpops.int
The table below summarizes the acute toxicity of gamma-cyhalothrin to various aquatic organisms.
| Species | Endpoint | Concentration (µg/L) | Reference |
| Fish | |||
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 0.029 | regulations.gov |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 0.19 | regulations.gov |
| Zebrafish (Danio rerio) | 96-h LC50 | Not specified for gamma-cyhalothrin, but formulations can reduce toxicity. nih.gov | |
| Invertebrates | |||
| Daphnia magna | 48-h EC50 | Not specified for gamma-cyhalothrin, but formulations can reduce toxicity. nih.gov | |
| Chaoborus obscuripes | 96-h EC50 | 0.0038 | researchgate.net |
It is noted that the formulation of gamma-cyhalothrin can influence its toxicity. For example, solid lipid microparticle formulations have been shown to reduce the acute toxicity to fish and Daphnia magna significantly compared to traditional emulsifiable concentrate formulations. nih.gov
This compound poses a significant risk to terrestrial invertebrates, particularly beneficial insects like honeybees and other pollinators. regulations.govepa.gov The compound is highly toxic to bees through direct contact and ingestion of residues from treated plants. wikipedia.orgwho.intepa.gov The acute contact toxicity to honeybees is 0.033 µ g/bee , and the acute oral toxicity is 0.059 µ g/bee . pops.int Due to this high toxicity, strict application restrictions are in place to protect pollinators, such as avoiding application to blooming crops when bees are foraging. epa.gov
The impact extends to other non-target terrestrial invertebrates as well. regulations.gov While lambda-cyhalothrin is considered non-toxic to earthworms, there are concerns about its effects on other beneficial insects. un.orgpops.int Studies on the broader impacts on soil invertebrate communities are ongoing, with research indicating that pesticides, in general, can negatively affect soil organism populations and the ecosystem services they provide. frontiersin.org
There is a notable potential for this compound to bioaccumulate in non-human organisms. herts.ac.uk The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the water, has been reported to be high for this compound.
One study reported a BCF of 2240 in whole fish. herts.ac.uk Another source indicated a BCF of 4,600 in whole fish for lambda- and gamma-cyhalothrin, classifying them as highly bioaccumulative. regulations.gov A Danish environmental report, citing studies on lambda-cyhalothrin, reported an average BCF of 4982 in fathead minnows, with values ranging from 3952 to 6691. mst.dk This high potential for bioconcentration suggests that the substance can accumulate in aquatic organisms. neogen.com The high octanol-water partition coefficient (log Kow) of approximately 4.96 further supports its tendency to accumulate in fatty tissues. mst.dk
This bioaccumulation potential raises concerns about trophic transfer, where the compound could move up the food chain as contaminated organisms are consumed by predators. However, some research suggests that because the compound is rapidly adsorbed and degraded under natural conditions, practical problems with residue accumulation may be limited. wikipedia.org
The toxicity of cyhalothrin isomers is highly enantioselective, meaning different stereoisomers exhibit different levels of toxicity. nih.govresearchgate.netresearchgate.net Gamma-cyhalothrin, which is the (1R)-trans isomer, is considered the most ecotoxicologically potent and insecticidally active isomer of cyhalothrin. herts.ac.ukmst.dkeurl-pesticides.eu
Research comparing gamma-cyhalothrin (GCH) with lambda-cyhalothrin (LCH), which is a racemic mixture, shows that GCH causes effects at approximately half the concentration of LCH. researchgate.net For example, species sensitivity distributions gave median HC5 values (the concentration hazardous to 5% of species) for invertebrates of 0.47 ng/L for GCH and 1.05 ng/L for LCH. researchgate.net For fish, the median HC5 values were 23.7 ng/L for GCH and 40.9 ng/L for LCH. researchgate.net
Studies on lambda-cyhalothrin enantiomers have shown significant differences in toxicity to aquatic life. For instance, the (-)-enantiomer was found to be over 162 times more toxic to zebrafish than the (+)-enantiomer in an acute test. nih.gov This highlights the importance of evaluating the ecotoxicological effects of individual enantiomers. nih.govresearchgate.net Enantioselectivity has also been observed in the bioaccumulation and metabolic pathways in various organisms, including lizards. researchgate.netlacerta.de
Analytical Methodologies for Research and Environmental Monitoring of 1r Trans γ Cyhalothrin
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
(1R)-trans-γ-Cyhalothrin is a specific stereoisomer of cyhalothrin (B162358). Cyhalothrin itself has a complex stereochemistry with multiple isomers. researchgate.netwho.int Lambda-cyhalothrin (B1674341) is a more refined mixture, containing two of the four isomers of cyhalothrin, while gamma-cyhalothrin (B44037) is composed of just one of these, the most insecticidally active isomer. eurl-pesticides.eu The differentiation and quantification of these isomers are critical due to their varying biological activities and toxicological profiles. eurl-pesticides.euresearchgate.net Consequently, enantioselective and diastereoselective chromatographic methods are essential.
Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
Enantioselective High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the analysis of chiral pesticides like γ-cyhalothrin. researchgate.net This technique allows for the separation and quantification of individual enantiomers, which is often not possible with non-chiral chromatography. researchgate.net
Researchers have successfully developed HPLC methods using chiral stationary phases (CSPs) to separate the enantiomers of lambda-cyhalothrin. wiley.com Polysaccharide-based CSPs, such as those derived from cellulose, have proven effective for this purpose. eurl-pesticides.euwiley.com For instance, a method utilizing a cellulose-based stationary phase with an immobilized chiral selector has been reported for the enantioselective analysis of the two isomers of lambda-cyhalothrin. eurl-pesticides.eu The separation of γ-cyhalothrin (the SR-isomer) from its RS-isomer is crucial for accurate risk assessment. eurl-pesticides.eueurl-pesticides.eu
The mobile phase composition and column temperature are critical parameters that influence the separation efficiency. wiley.com For example, using a mobile phase of methanol/water or acetonitrile/water has achieved complete separation of lambda-cyhalothrin isomers on certain chiral columns. wiley.com The choice of MS/MS detection provides high sensitivity and selectivity, enabling the detection of low residue levels in complex matrices. eurl-pesticides.euuniroma1.it
Table 1: HPLC-MS/MS Parameters for Enantioselective Analysis of γ-Cyhalothrin
| Parameter | Condition | Reference |
|---|---|---|
| Column | Chiral Art cellulose-SB | eurl-pesticides.eu |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid | scielo.br |
| Flow Rate | 0.8 mL/min | wiley.com |
| Column Temperature | 10-40 °C (optimization required) | wiley.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | eurl-pesticides.eu |
Advanced Sample Preparation and Extraction Protocols (e.g., QuEChERS-based methods)
The effectiveness of any chromatographic analysis is highly dependent on the sample preparation step. The goal is to extract the analyte of interest from the sample matrix while minimizing the co-extraction of interfering substances. For pesticide residue analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard. lcms.cznih.gov
The QuEChERS procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts such as magnesium sulfate, sodium chloride, and citrate (B86180) buffers. eurl-pesticides.eunih.gov This is often followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove matrix components such as fatty acids and sugars. nih.gov
Modifications to the standard QuEChERS protocol are often necessary depending on the specific matrix. For example, for dry samples like cereals, a hydration step is required before extraction. hpst.cznih.gov For high-fat matrices, additional cleanup steps or different sorbents may be employed. researchgate.net The QuOil method is a modification specifically for oily matrices. eurl-pesticides.eu The validated QuEChERS method has been successfully applied to a wide range of commodities, including fruits, vegetables, cereals, and even infant formula, for the analysis of γ-cyhalothrin. eurl-pesticides.eueurl-pesticides.euchemreg.net
Method Validation, Quantification Limits, and Reproducibility in Complex Matrices
Validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility). mdpi.comthermofisher.com
For γ-cyhalothrin, fully validated analytical methods are available for its enforcement in various matrices at a limit of quantification (LOQ) of 0.01 mg/kg. chemreg.net This LOQ is considered achievable in routine analyses by regulatory bodies. chemreg.net In some cases, even lower LOQs have been achieved, for instance, in infant formula, where a method was successfully validated at 0.0036 mg/kg. eurl-pesticides.eu
Recovery studies are performed by spiking blank matrix samples with a known concentration of the analyte. Acceptable recovery values are typically within the range of 70-120%. thermofisher.com For example, a study on lettuce and apple samples reported excellent recoveries for γ-cyhalothrin at different spiking concentrations. lcms.cz
Reproducibility is assessed by analyzing replicate samples, and the results are expressed as the relative standard deviation (RSD). An RSD of less than 20% is generally considered acceptable. thermofisher.com The matrix effect, which is the suppression or enhancement of the analytical signal due to co-eluting matrix components, is another important parameter to evaluate, especially in complex matrices. nih.gov Matrix-matched calibration standards are often used to compensate for these effects. nih.govmdpi.com
Table 3: Method Validation Data for γ-Cyhalothrin in Various Matrices
| Matrix | Analytical Method | LOQ (mg/kg) | Recovery (%) | Reference |
|---|---|---|---|---|
| Cucumber, Orange Juice, Wheat Flour | Chiral LC-MS/MS | 0.01 | Satisfactory | eurl-pesticides.eu |
| Infant Formula | Chiral LC-MS/MS | 0.0036 | Satisfactory | eurl-pesticides.eu |
| Sunflower Seed Oil | QuOil-Chiral LC-MS/MS | Not specified | Satisfactory | eurl-pesticides.eu |
| Various Plant Matrices | GC-MS | 0.01 | Not specified | chemreg.net |
| Lettuce and Apple | GC/MS | 0.025 (Spike Level) | Excellent | lcms.cz |
Structure Activity Relationships Sar and Molecular Modifications of 1r Trans γ Cyhalothrin
Correlating Stereochemical Configuration with Biological Potency
Cyhalothrin (B162358) is a complex molecule with three chiral centers and a site for geometric isomerism, resulting in a total of eight stereoisomers. michberk.com The insecticidal activity, however, is not distributed equally among these isomers; it is highly dependent on the specific spatial arrangement of the atoms. The highest potency is found in a single isomer, gamma-cyhalothrin (B44037). fmc.comevitachem.com
Gamma-cyhalothrin is the most insecticidally active isomer of the cyhalothrin mixture. fmc.comeurl-pesticides.eu Its structure is specifically (S)-α-cyano-3-phenoxybenzyl (Z)-(1R, cis)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. The insecticidal superiority of gamma-cyhalothrin, which is purified from less active isomers, allows for significantly lower application rates compared to its isomeric mixtures, lambda-cyhalothrin (B1674341) and the original cyhalothrin. fmc.com
The key stereochemical determinants for high biological activity in cyhalothrin isomers are:
Configuration at the α-Cyano Carbon: The alcohol portion of the molecule contains a chiral carbon at the benzylic position where the cyano group is attached. For Type II pyrethroids, the S-conformation of this α-cyano group (αS) typically confers higher insecticidal activity than the αR conformation. researchgate.net
The combination of these specific configurations—(1R) on the cyclopropane (B1198618) ring, a cis orientation of the substituents on that ring, and an (αS) center in the alcohol moiety—results in a molecule that fits optimally into the target site, the voltage-gated sodium channels in insect nerve membranes. researchgate.net Gamma-cyhalothrin possesses this ideal arrangement. evitachem.comwikipedia.org
Table 1: Comparison of Commercial Cyhalothrin Isomeric Products This table illustrates the effect of stereoisomer purification on potency. Gamma-cyhalothrin, as a single active isomer, is considered approximately twice as active as lambda-cyhalothrin. wikipedia.org
| Product Name | Isomer Composition | Relative Potency |
| Cyhalothrin | Racemic mixture of 8 stereoisomers | Baseline |
| Lambda-cyhalothrin | Racemic mixture of the two most active (cis) isomers | Higher than Cyhalothrin |
| Gamma-cyhalothrin | A single, isolated active (cis) isomer | Highest Potency |
Influence of Functional Groups and Structural Moieties on Insecticidal Activity
The α-Cyano Group: The presence of a cyano (-C≡N) group at the α-position of the 3-phenoxybenzyl alcohol is the defining feature of Type II pyrethroids. pnas.org This group is primarily responsible for the characteristic neurotoxic effects of these compounds, which involve inducing very long trains of nerve impulses that can last for seconds, a marked difference from the shorter, repetitive firing caused by Type I pyrethroids (which lack the α-cyano group). uu.nl While crucial for neurotoxicity, the α-cyano group appears to have a minimal effect on the rate of metabolic degradation. pnas.org
The 3-Phenoxybenzyl Alcohol Moiety: This large, lipophilic group is a common feature in many highly potent synthetic pyrethroids, including fenvalerate, deltamethrin, and cypermethrin. nih.gov It plays a critical role in the binding of the insecticide to its target site. The combination of this specific alcohol with an α-cyano group has proven to be a particularly successful strategy in the development of commercial insecticides. nih.gov
The Dichlorotrifluoropropenyl Group: The acid portion of the molecule, cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylic acid, is vital for the compound's stability and activity. Early pyrethroids were susceptible to degradation by light and air, limiting their agricultural use. nih.gov The development of photostable pyrethroids involved replacing the light-sensitive isobutenyl side chain of natural pyrethrins (B594832) with more robust halogenated groups. nih.gov The inclusion of both chlorine and a trifluoromethyl (CF₃) group in cyhalothrin enhances its environmental persistence and intrinsic insecticidal activity. rothamsted.ac.uk
Table 2: Contribution of Key Molecular Moieties to Insecticidal Profile
| Functional Group / Moiety | Location | Primary Contribution to Activity |
| α-Cyano Group | Alcohol Moiety | Defines as Type II pyrethroid; enhances neurotoxicity by prolonging sodium channel opening. uu.nl |
| 3-Phenoxybenzyl Group | Alcohol Moiety | Provides optimal lipophilicity and structure for target site binding. nih.gov |
| Trifluoromethyl (CF₃) Group | Acid Moiety | Increases metabolic stability and intrinsic potency. rothamsted.ac.uk |
| Dichloro-vinyl Group | Acid Moiety | Contributes to photostability, allowing for agricultural use. nih.gov |
| Gem-dimethyl Group | Cyclopropane Ring | Essential for maintaining the correct conformation for activity. |
Derivatization Studies and Development of Analogs with Modified Properties
The development of (1R)-trans-γ-Cyhalothrin and its isomers is part of a long history of chemical synthesis aimed at optimizing the insecticidal properties of natural pyrethrins. nih.gov Derivatization studies involve systematically modifying the structure of a lead compound to improve features like potency, stability, or to understand the role of different molecular components.
Early research focused on overcoming the environmental instability of natural pyrethrins. This led to the creation of the first photostable pyrethroids, such as permethrin (B1679614) and deltamethrin, by replacing degradable functional groups. nih.gov For instance, the vulnerable isobutenyl group in chrysanthemic acid was replaced with a more stable dihalovinyl group, a strategy that was further refined in the synthesis of cyhalothrin with its chlorotrifluoropropenyl group. nih.gov
Further derivatization studies have explored more significant changes to the pyrethroid scaffold. Research into pyrethroid analogs has included:
Ester-to-Ether Linkage Modification: Some studies have synthesized analogs where the central ester bond connecting the acid and alcohol moieties is replaced with a more stable ether linkage. In one such study, ether analogs of a related pyrethroid showed significant insecticidal activity, indicating that the ester bond is not an absolute requirement for toxicity, although it may be optimal. mdpi.com
Fluorine Substitution: The strategic introduction of fluorine atoms can significantly alter a molecule's properties. Studies on non-ester pyrethroids have shown that replacing hydrogen with fluorine at certain olefinic positions can maintain high levels of insecticidal activity and, in some cases, improve properties relevant for soil-based applications. rothamsted.ac.uk
Acid Moiety Variation: A wide range of acid components have been synthesized and tested. While the cyclopropane-based acids are most common, other structures have been explored. However, the 2,2-dimethyl-3-(dihalovinyl)cyclopropanecarboxylic acid structure remains one of the most effective acid components discovered. nih.gov
These derivatization efforts and the development of analogs have been instrumental in building a detailed understanding of the precise structural requirements for pyrethroid insecticidal activity and have led to the creation of highly optimized compounds like gamma-cyhalothrin.
Theoretical and Computational Studies on 1r Trans γ Cyhalothrin
Molecular Docking and Simulation of Ligand-Receptor Interactions
Molecular docking and simulation are computational techniques used to predict how a ligand, such as (1R)-trans-γ-cyhalothrin, binds to its target receptor. For pyrethroids, the primary target is the voltage-gated sodium channel (VGSC) in the nervous systems of insects. mdpi.comportlandpress.com These channels are crucial for the propagation of nerve impulses; by binding to them, pyrethroids lock the channel in an open state, leading to paralysis and death of the insect. pnas.orgnih.gov
Computational models have been instrumental in elucidating the binding mechanism. Early models, often based on the crystal structure of bacterial or mammalian channels due to the difficulty in crystallizing the full insect VGSC, have identified key interaction sites. portlandpress.com Research has proposed that pyrethroids bind to specific sites on the sodium channel protein. Homology modeling, which builds a 3D model of a protein based on the known structure of a related protein, has been a key technique. portlandpress.combohrium.com
Key Findings from Molecular Docking Studies:
Pyrethroid Receptor Sites (PyR): Computational analyses have led to the development of models predicting two distinct pyrethroid receptor sites, named PyR1 and PyR2. mdpi.com
PyR1: This site is located in a hydrophobic cavity at the interface of domains II and III of the sodium channel, specifically involving the IIS4-S5 linker, IIS5, and IIIS6 helices. mdpi.comportlandpress.com The binding of pyrethroids like this compound in this pocket is thought to stabilize the open state of the channel. portlandpress.com
PyR2: A second receptor site has been proposed in the interface of domains I and II, involving helices IL45, IS5, IS6, and IIS6. mdpi.com It is hypothesized that the simultaneous binding of a pyrethroid molecule to both PyR1 and PyR2 is necessary to effectively lock the channel open and exert maximum insecticidal action. mdpi.compnas.org
State-Dependent Binding: Pyrethroids exhibit a higher affinity for the open state of the sodium channel compared to the closed state. portlandpress.com Molecular simulations support this by showing that the conformational changes occurring when the channel closes would disrupt the critical binding contacts for the pyrethroid molecule. portlandpress.com
Knockdown Resistance (kdr): Many insecticide resistance mutations occur within or near these predicted binding sites. mdpi.comnih.gov For example, the common L1014F mutation is located in the IIIS6 helix, a key component of the PyR1 site. portlandpress.combohrium.com Molecular docking simulations show that such mutations can reduce the binding affinity of pyrethroids by altering the shape and electrostatic properties of the binding pocket. bohrium.com
Table 1: Predicted Interaction Sites for Pyrethroids on the Voltage-Gated Sodium Channel
| Receptor Site | Location (Helices Involved) | Proposed Function |
|---|---|---|
| PyR1 | IIS4-S5 linker, IIS5, IIIS6 | Primary binding site, stabilizes open channel conformation. mdpi.comportlandpress.com |
| PyR2 | IL45, IS5, IS6, IIS6 | Secondary site, enhances locking of the open state. mdpi.com |
Molecular dynamics (MD) simulations further refine these models by showing how the ligand-receptor complex behaves over time. These simulations have confirmed the stability of pyrethroids within the proposed binding sites and have helped to understand how resistance mutations can weaken these interactions, thereby reducing the insecticide's efficacy. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a compound to its biological activity. nih.gov For this compound and other pyrethroids, QSAR models are primarily used to predict their insecticidal potency and their toxicity to non-target organisms, such as aquatic life. nih.gov These models are built by finding a mathematical correlation between calculated molecular descriptors (e.g., lipophilicity, electronic properties, molecular size) and experimentally measured activity.
Key Findings from QSAR Studies:
Predicting Aquatic Toxicity: Several studies have successfully developed QSAR models to predict the acute toxicity of pyrethroids to fish and aquatic invertebrates like Daphnia. nih.gov A common finding is that lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log Kow), is a key determinant of toxicity. nih.govnih.gov A recent study developed robust QSAR models for six pyrethroids, which were then used to predict hazardous concentrations for aquatic species. nih.gov
Stereospecificity: The toxicity of pyrethroids is highly stereospecific, meaning that different isomers of the same molecule can have vastly different activities. acs.org this compound is a single, highly active isomer of lambda-cyhalothrin (B1674341). researchgate.netepa.gov Advanced 3-D QSAR models that consider the three-dimensional shape and chiral properties of the molecules are necessary to accurately predict the efficacy of specific isomers. acs.org
Human Risk Assessment: QSAR models are also employed in human risk assessment to predict how pyrethroids might be absorbed, distributed, metabolized, and excreted (ADME). researchgate.netnih.gov For instance, models have been developed to predict the binding of pyrethroids to plasma proteins, which influences their distribution in the body. nih.gov
Table 2: Example QSAR Model for Predicting Pyrethroid Toxicity to Aquatic Life
| Model Organism | Predicted Endpoint | Key Descriptor | General Equation | Reference |
|---|---|---|---|---|
| Daphnia | 48h-EC50 (median effective concentration) | log Kow (Lipophilicity) | log(1/EC50) = a * log Kow + b | nih.gov |
Note: 'a', 'b', 'c', and 'd' are constants derived from the regression analysis.
These predictive models are valuable regulatory tools, helping to estimate the environmental risk of pesticides and prioritize testing. nih.govresearchgate.net By inputting the structure of a new or existing compound like this compound, these models can provide an initial assessment of its potential efficacy and toxicity profile.
Computational Predictions of Environmental Fate and Biotransformation Pathways
Computational models are essential for predicting the environmental fate of this compound—what happens to it after it is released into the environment. These models simulate processes like degradation by hydrolysis, breakdown by microorganisms (biotransformation), and sorption to soil. researchgate.netwhiterose.ac.uk
Key Findings from Computational Fate Prediction:
Hydrolytic Degradation: Pyrethroids contain an ester linkage that is susceptible to hydrolysis (breakdown by water), particularly under alkaline conditions. acs.org Computational mechanistic studies can model this reaction at the quantum mechanical level to predict the rate of hydrolysis and the resulting degradation products. jst.go.jpresearchgate.net For pyrethroids, hydrolysis typically cleaves the ester bond, yielding an alcohol (e.g., 3-phenoxybenzyl alcohol) and a carboxylic acid, which are generally less toxic than the parent compound. nih.gov
Biotransformation: Microorganisms in soil and water play a crucial role in degrading pesticides. nih.gov Computational systems, often called "metabolism simulators," use databases of known biochemical reactions to predict the likely metabolites of a compound. nih.gov For pyrethroids, these models predict that the primary metabolic pathways involve ester hydrolysis and oxidation by enzymes like cytochrome P450s. tandfonline.commdpi.com The resulting products are then often further conjugated and mineralized. nih.gov
Mobility and Persistence: The tendency of a pesticide to stick to soil particles (measured by the soil sorption coefficient, Koc) or to move through the soil profile is critical to its environmental fate. researchgate.net Physicochemical properties like lipophilicity (log Kow) and water solubility, which can be accurately predicted from the molecular structure, are key inputs for models that estimate environmental mobility. nih.govmdpi.com Due to its high lipophilicity, this compound is expected to bind strongly to soil and organic matter, limiting its potential to leach into groundwater but increasing its persistence in the topsoil layer.
Table 3: Predicted Environmental Degradation Pathways for Pyrethroids
| Degradation Process | Key Reaction | Primary Products | Computational Approach |
|---|---|---|---|
| Abiotic Hydrolysis | Cleavage of the central ester bond by water. acs.org | Carboxylic acid and alcohol moieties. nih.gov | Quantum mechanical calculations. researchgate.net |
| Biotransformation | Enzymatic (e.g., esterase, oxidase) cleavage and modification. nih.gov | Hydrolyzed and oxidized metabolites. tandfonline.com | Metabolism prediction software (e.g., based on known enzymatic reactions). nih.gov |
These computational predictions help to build a comprehensive picture of a pesticide's environmental behavior, identifying potential transformation products and assessing their persistence and mobility. researchgate.netwhiterose.ac.uk This information is vital for conducting thorough environmental risk assessments before a product is widely used.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (1R)-trans-γ-Cyhalothrin in biological samples?
- Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantification. For biological matrices (e.g., serum, tissue homogenates), sample preparation involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound. Internal standards (e.g., deuterated analogs) improve accuracy. For protein-bound residues, the Bradford assay can quantify total protein content, aiding in normalization. Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with calibration curves spanning 0.1–100 µg/mL .
Q. How can researchers synthesize this compound and confirm its stereochemical purity?
- Answer : Synthesis typically involves esterification of dichlorovinylcyclopropanecarboxylic acid with (3-phenoxyphenyl)methanol under basic conditions. Stereochemical control requires chiral catalysts (e.g., Ru-BINAP complexes) to favor the (1R)-trans isomer. Purity is confirmed via chiral HPLC (e.g., Chiralpak IC column, hexane:isopropanol 90:10) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Optical rotation ([α]D²⁵) should match literature values (±0.5°). Thin-layer chromatography (TLC) with UV detection (Rf = 0.6 in ethyl acetate:hexane 1:3) provides rapid purity checks .
Advanced Research Questions
Q. How does this compound influence stress-related pathways and immune responses in mammalian models?
- Answer : In BALB/c mice, cyhalothrin (3.0 mg/kg/day for 7 days) elevates serum corticosterone (420.0 ± 75.5 ng/mL vs. control 200.0 ± 48.3 ng/mL) and suppresses macrophage phagocytosis (116.2 ± 4.6 vs. 132.3 ± 19.7) and oxidative burst (99.58 ± 41.7 vs. 173.7 ± 40.8). Experimental design should include:
- Hypothesis : Cyhalothrin activates the hypothalamic-pituitary-adrenal (HPA) axis, impairing innate immunity.
- Methods : Measure tumor growth (Ehrlich ascites model), corticosterone (ELISA), and macrophage activity (flow cytometry with FITC-labeled Staphylococcus aureus).
- Analysis : ANOVA with post-hoc Tukey tests to compare groups; report effect sizes (Cohen’s d) .
Q. How can researchers resolve contradictory reports on the environmental toxicity of this compound?
- Answer : Contradictions often arise from variability in test organisms, exposure durations, and analytical methods. To address this:
- Standardize Models : Use OECD guidelines for aquatic (e.g., Daphnia magna) and terrestrial (e.g., Eisenia fetida) organisms.
- Exposure Variables : Control temperature (20–25°C), pH (6.5–7.5), and organic matter content (e.g., 2% humic acid).
- Analytical Confirmation : Quantify residues via HPLC-MS/MS to verify dosing accuracy.
- Meta-Analysis : Apply random-effects models to pooled data, assessing heterogeneity (I² statistic) .
Q. What molecular mechanisms underlie resistance to this compound in target arthropods?
- Answer : Resistance is linked to cytochrome P450-mediated detoxification (e.g., CYP6 family overexpression) and sodium channel mutations (e.g., kdr mutations). Methodological approaches include:
- Gene Expression : qRT-PCR to quantify CYP6 transcripts in resistant vs. susceptible strains.
- Functional Assays : Voltage-clamp electrophysiology on Xenopus oocytes expressing mutant Na⁺ channels.
- Synergist Studies : Co-application with P450 inhibitors (e.g., piperonyl butoxide) to restore efficacy .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response relationships for this compound?
- Answer : Fit data to a four-parameter logistic model:
Report EC₅₀ values with 95% confidence intervals. Use Akaike’s Information Criterion (AIC) to compare nonlinear models. For small datasets, apply non-parametric tests (e.g., Kruskal-Wallis) .
Q. What protocols ensure reproducibility in ecotoxicology studies of this compound?
- Answer : Follow FAIR principles for data sharing:
- Metadata : Document exposure conditions (pH, temperature), organism life stage, and solvent controls (e.g., acetone ≤0.1% v/v).
- Data Formats : Use .mzML for mass spectrometry raw data and .cif for crystallographic analyses.
- Repository Submission : Deposit datasets in Zenodo or Figshare with DOI links .
Tables for Key Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| Chiral HPLC mobile phase | Hexane:isopropanol (90:10) | |
| Mouse corticosterone ELISA | Detection range: 50–500 ng/mL | |
| Daphnia magna EC₅₀ (48h) | 0.8–1.2 µg/L | |
| GC-MS LOD | 0.05 µg/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
